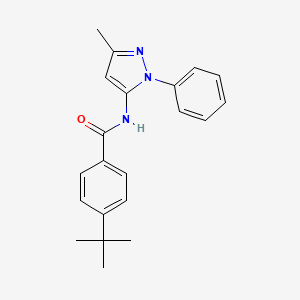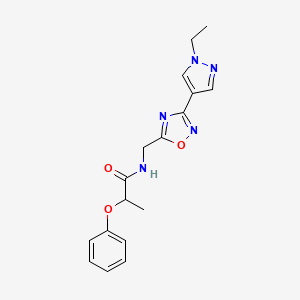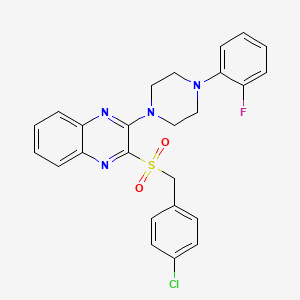
4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory effects. It is a promising drug candidate for the treatment of various inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polyamides
4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide and its derivatives play a crucial role in the development of new polyamides with outstanding thermal stability and solubility. Hsiao et al. (2000) synthesized two series of polyamides featuring flexible main-chain ether linkages and ortho-phenylene units, demonstrating their noncrystalline nature, excellent solubility in various solvents, and ability to form transparent, flexible films. These polyamides exhibit high glass transition temperatures and thermal degradation resistance, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).
Design and Biological Activity of Pyrazole Amide Derivatives
In the realm of bioactive compounds, Deng et al. (2016) designed and synthesized a series of new pyrazole amide derivatives based on the active site of the EcR subunit of the ecdysone receptor, revealing promising insecticidal activity. This research demonstrates the potential of 4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide derivatives in developing environmentally friendly pest control agents (Deng et al., 2016).
Applications in Organic Chemistry
Jasch et al. (2012) highlighted the versatility of tert-butyl phenylazocarboxylates, derived from similar compounds, in synthetic organic chemistry. These compounds enable a wide array of reactions, including nucleophilic substitutions and radical reactions, facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Jasch, Höfling, & Heinrich, 2012).
Development of Cognition Enhancing Drugs
A derivative of 4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has been identified as a functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, showcasing oral bioavailability and the ability to enhance cognition without exhibiting adverse effects associated with nonselective GABA(A) inverse agonists. This finding opens new avenues for the development of drugs targeting cognitive enhancement and neurological disorders (Chambers et al., 2004).
Antiviral Activity Against Avian Influenza
Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza H5N1. This study underlines the potential of 4-(tert-butyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide derivatives in the fight against viral infections, highlighting their role in the development of new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, playing a significant role in numerous biochemical processes .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins, thereby modulating their activity and triggering a cascade of biochemical reactions .
Biochemical Pathways
Compounds of similar structure have been known to influence a variety of pathways, leading to downstream effects that can alter cellular functions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels, which can lead to observable physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15-14-19(24(23-15)18-8-6-5-7-9-18)22-20(25)16-10-12-17(13-11-16)21(2,3)4/h5-14H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWCVCXKVRGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)
![N-(3-chlorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2975869.png)
![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)
![2-[(4-fluorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2975873.png)

![11-(3,4-Dimethylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975875.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)

![ethyl 2-[(2-chloroacetyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2975881.png)

![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)


